molecular formula C15H16N2OS B256194 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole

2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole

Cat. No. B256194
M. Wt: 272.4 g/mol
InChI Key: QTULWXMULBECJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzothiazole ring and a pyrrolidine ring.

Scientific Research Applications

2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, this compound has also been shown to have anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole in lab experiments is its potential for use in the development of new treatments for neurodegenerative disorders. However, there are also some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works at the molecular level, and more research is needed to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole. One area of research is in the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease. Another area of research is in the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in scientific research.

Synthesis Methods

The synthesis of 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole involves the reaction of 2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization or column chromatography.

properties

Product Name

2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C15H16N2OS/c18-15(10-7-8-10)17-9-3-5-12(17)14-16-11-4-1-2-6-13(11)19-14/h1-2,4,6,10,12H,3,5,7-9H2

InChI Key

QTULWXMULBECJR-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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